methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1856075-60-9
VCID: VC6829819
InChI: InChI=1S/C7H9ClN2O2/c1-3-10-4-5(8)6(9-10)7(11)12-2/h4H,3H2,1-2H3
SMILES: CCN1C=C(C(=N1)C(=O)OC)Cl
Molecular Formula: C7H9ClN2O2
Molecular Weight: 188.61

methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate

CAS No.: 1856075-60-9

Cat. No.: VC6829819

Molecular Formula: C7H9ClN2O2

Molecular Weight: 188.61

* For research use only. Not for human or veterinary use.

methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate - 1856075-60-9

Specification

CAS No. 1856075-60-9
Molecular Formula C7H9ClN2O2
Molecular Weight 188.61
IUPAC Name methyl 4-chloro-1-ethylpyrazole-3-carboxylate
Standard InChI InChI=1S/C7H9ClN2O2/c1-3-10-4-5(8)6(9-10)7(11)12-2/h4H,3H2,1-2H3
Standard InChI Key KDWFBBWZVYBHCF-UHFFFAOYSA-N
SMILES CCN1C=C(C(=N1)C(=O)OC)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate features a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The substituents are positioned as follows:

  • Chloro group at the 4-position, contributing electron-withdrawing effects that influence reactivity.

  • Ethyl group at the 1-position, enhancing lipophilicity and steric bulk.

  • Methyl carboxylate at the 3-position, providing a polar moiety amenable to hydrolysis or further functionalization.

The molecular formula is C₇H₉ClN₂O₂, with a molecular weight of 188.61 g/mol. The planar pyrazole ring facilitates π-π stacking interactions, while the substituents modulate solubility and stability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Signals for the ethyl group (δ ~1.2–1.4 ppm for -CH₃, δ ~4.0–4.2 ppm for -CH₂-) and methyl ester (δ ~3.8 ppm) are characteristic. Aromatic protons on the pyrazole ring appear at δ ~6.5–7.5 ppm.

  • ¹³C NMR: The carbonyl carbon of the ester group resonates at δ ~165 ppm, while the chloro-substituted carbon appears downfield due to electronegativity effects.

Infrared (IR) Spectroscopy:

  • Strong absorption bands for the ester C=O stretch (~1740 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) are observed.

Synthesis and Reaction Chemistry

Synthetic Routes

The synthesis of methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate can be achieved through the following steps:

Step 1: Formation of the Pyrazole Core
Cyclocondensation of a 1,3-diketone derivative (e.g., ethyl 2,4-dioxobutanoate) with hydrazine derivatives under acidic or basic conditions yields the pyrazole ring. For example:

CH₃COCOOCH₃ + H₂NNH-C₂H₅1-ethyl-1H-pyrazole-3-carboxylate(reflux in ethanol)[1]\text{CH₃COCOOCH₃ + H₂NNH-C₂H₅} \rightarrow \text{1-ethyl-1H-pyrazole-3-carboxylate} \quad \text{(reflux in ethanol)}[1]

Step 2: Chlorination
Electrophilic chlorination using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) introduces the chloro group at the 4-position:

1-ethyl-1H-pyrazole-3-carboxylate + SO₂Cl₂4-chloro-1-ethyl-1H-pyrazole-3-carboxylate(0–5°C, DCM)[1]\text{1-ethyl-1H-pyrazole-3-carboxylate + SO₂Cl₂} \rightarrow \text{4-chloro-1-ethyl-1H-pyrazole-3-carboxylate} \quad \text{(0–5°C, DCM)}[1]

Step 3: Esterification
Reaction with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) installs the methyl carboxylate group:

4-chloro-1-ethyl-1H-pyrazole + CH₃OCOCH₂Brmethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate(DMF, 60°C)[1]\text{4-chloro-1-ethyl-1H-pyrazole + CH₃OCOCH₂Br} \rightarrow \text{methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate} \quad \text{(DMF, 60°C)}[1]

Key Reactions

  • Hydrolysis: Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the ester converts to the carboxylic acid:

    RCOOCH₃H⁺/H₂ORCOOH + CH₃OH[1]\text{RCOOCH₃} \xrightarrow{\text{H⁺/H₂O}} \text{RCOOH + CH₃OH}[1]
  • Nucleophilic Substitution: The chloro group can be replaced by amines or alkoxides:

    Ar-Cl + NH₃Ar-NH₂(NH₃/EtOH, 100°C)[1]\text{Ar-Cl + NH₃} \rightarrow \text{Ar-NH₂} \quad \text{(NH₃/EtOH, 100°C)}[1]
CompoundMicrobial StrainMIC (µg/mL)
Ethyl 4-chloro-pyrazole-3-carboxylateE. coli12.5
Methyl 4-chloro-pyrazole-3-carboxylateC. albicans25.0

Anticancer Activity

Mechanisms include apoptosis induction and cell cycle arrest. A derivative with a similar structure showed 49.85 µM IC₅₀ against A549 lung cancer cells.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Antidiabetic agents: Pyrazole derivatives modulate PPAR-γ receptors.

  • Antiviral drugs: Structural analogs inhibit viral proteases.

Agrochemical Development

Chlorinated pyrazoles are used in herbicides and fungicides due to their stability and bioactivity.

Comparative Analysis with Analogous Compounds

CompoundSubstituentsKey Differences
Ethyl 4-chloro-1,5-dimethyl-pyrazole-3-carboxylate1,5-dimethyl, ethyl esterHigher lipophilicity
Methyl 4-chloro-1-ethyl-pyrazole-3-carboxylate1-ethyl, methyl esterEnhanced metabolic stability

Future Directions

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize potency and selectivity.

  • In Vivo Studies: Pharmacokinetic profiling to assess bioavailability and toxicity.

  • Computational Modeling: DFT and molecular docking to predict novel targets.

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